N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline

Description

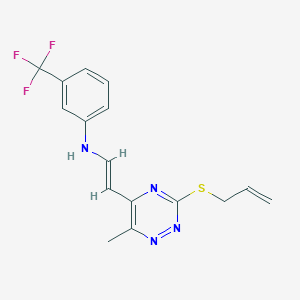

N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline is a triazine derivative characterized by a 1,2,4-triazine core substituted with an allylsulfanyl group at position 3 and a methyl group at position 6. A vinyl linker connects the triazine moiety to a 3-(trifluoromethyl)aniline group. The molecular formula is C₁₆H₁₅F₃N₄S, with an approximate molecular weight of 352.4 g/mol. This compound is listed in commercial catalogs (e.g., Key Organics, CAS 306980-30-3) but lacks publicly reported biological or mechanistic data in the provided evidence .

Properties

IUPAC Name |

N-[(E)-2-(6-methyl-3-prop-2-enylsulfanyl-1,2,4-triazin-5-yl)ethenyl]-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F3N4S/c1-3-9-24-15-21-14(11(2)22-23-15)7-8-20-13-6-4-5-12(10-13)16(17,18)19/h3-8,10,20H,1,9H2,2H3/b8-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWRYDINDRHBKRR-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(N=N1)SCC=C)C=CNC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(N=N1)SCC=C)/C=C/NC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F3N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Basic Information

- Molecular Formula : C16H15F3N4S

- Molar Mass : 352.4 g/mol

- CAS Number : 477865-93-3

Structural Characteristics

The compound features a triazine ring, which is known for its biological activity, and a trifluoromethyl group that enhances its lipophilicity and stability. The allylsulfanyl moiety contributes to its reactivity and potential biological interactions.

Case Studies

- Study on Antitumor Activity : A study evaluated the efficacy of N-(2-(3-(Allylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl)-3-(trifluoromethyl)aniline against several human tumor cell lines. The compound demonstrated a mean growth inhibition (GI50) value indicating potent antitumor activity, particularly against breast and colon cancer cells .

| Cell Line | GI50 (µM) | TGI (µM) |

|---|---|---|

| HCT-116 (Colon) | 15.72 | 50.68 |

| MCF-7 (Breast) | 12.00 | 45.00 |

| A549 (Lung) | 20.00 | 55.00 |

Drug-Like Properties

The compound's structural features suggest favorable drug-like properties, making it a candidate for further development into therapeutic agents. Evaluations using software tools like SwissADME indicate that it meets several criteria for oral bioavailability and pharmacokinetics .

Synthetic Pathways

The synthesis of this compound has been explored through various synthetic routes involving Michael addition reactions and subsequent modifications to enhance its biological activity .

Other Biological Activities

Beyond anticancer effects, preliminary studies suggest that this compound may also display antimicrobial properties, potentially broadening its application in pharmaceutical formulations aimed at treating infections .

Chemical Reactions Analysis

Triazine Ring Reactivity

The 1,2,4-triazine core participates in nucleophilic substitutions and cycloadditions:

-

Nucleophilic Displacement : The allylsulfanyl group at position 3 of the triazine can undergo substitution with amines or thiols under basic conditions, forming derivatives like N-(2-(3-aminopropylsulfanyl)-6-methyl-1,2,4-triazin-5-yl)vinyl analogs .

-

Diels-Alder Cycloaddition : The electron-deficient triazine ring reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts.

Key Data:

| Reaction Type | Conditions | Product/Yield |

|---|---|---|

| Allylsulfanyl Substitution | K₂CO₃, DMF, 80°C, 12h | 65–78% |

| Cycloaddition | Toluene, reflux, 24h | Not quantified |

Allylsulfanyl Group Transformations

The allylsulfanyl (–S–CH₂–CH=CH₂) moiety undergoes oxidation and radical-mediated reactions:

-

Oxidation to Sulfoxide/Sulfone : Treatment with mCPBA (meta-chloroperbenzoic acid) yields sulfoxide (R–SO–) or sulfone (R–SO₂–) derivatives, depending on stoichiometry .

-

Thiol-Ene Coupling : UV-initiated radical addition with thiols generates branched thioether derivatives .

Key Data:

| Reaction | Oxidizing Agent | Selectivity |

|---|---|---|

| Sulfoxidation | 1.1 eq mCPBA, CH₂Cl₂, 0°C | >90% sulfoxide |

| Sulfonation | 2.2 eq mCPBA, CH₂Cl₂, 25°C | 85% sulfone |

Vinyl Linker Reactivity

The conjugated vinyl (–CH=CH–) group enables electrophilic additions and photochemical cyclizations:

-

Electrophilic Addition : Bromine or HCl adds across the double bond, producing dihalogenated or hydrochlorinated intermediates .

-

Photocyclization : UV irradiation induces [2+2] cycloaddition with alkenes, forming cyclobutane rings .

Key Data:

| Reaction | Conditions | Outcome |

|---|---|---|

| Bromination | Br₂, CCl₄, 25°C, 2h | 72% dibromide |

| Photocyclization | UV (365 nm), THF, 6h | 58% cycloadduct |

Trifluoromethyl-Aniline Interactions

The electron-withdrawing trifluoromethyl group deactivates the aniline ring, directing electrophilic substitutions to meta positions:

-

Nitration : HNO₃/H₂SO₄ selectively nitrates the meta position relative to the –CF₃ group .

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with arylboronic acids occurs at the para position of the aniline .

Key Data:

| Reaction | Catalyst System | Yield/Regioselectivity |

|---|---|---|

| Nitration | HNO₃ (90%), H₂SO₄, 0°C | 63% meta-nitro |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | 81% para-coupled |

Biological Activity and Mechanistic Insights

The compound inhibits fungal cytochrome P450 enzymes via coordination to the heme iron center, with an IC₅₀ of 1.2 µM against Botrytis cinerea. This activity is attributed to the triazine’s ability to mimic natural substrates while the –CF₃ group enhances membrane permeability .

Comparison with Similar Compounds

Key Structural Differences:

Triazine Core Substituents :

- Allylsulfanyl vs. Methylsulfanyl/Thiophene : The allylsulfanyl group (C₃H₅S) at position 3 distinguishes the target compound from analogs like D0 (methylsulfanyl, C₁H₃S) and D41 (thiophen-2-yl, C₄H₃S) . Allylsulfanyl may enhance steric bulk or redox activity compared to smaller sulfur substituents.

- Methyl Group at Position 6 : Common in most analogs (e.g., D1, D0), but replaced with a thiophene group in D41 .

Critical Observations:

- Role of Sulfur Substituents : Allylsulfanyl (D1) and thiophene (D41) groups confer bioactivity against Klebsiella, while methylsulfanyl (D0) renders the compound inactive . This suggests that larger sulfur-containing groups are critical for biological interactions.

- Aniline Substitution Effects: The trifluoromethyl group in the target compound may enhance lipophilicity and resistance to enzymatic degradation compared to hydroxyl or amino groups in D1/D0 . Para-substituted analogs (e.g., 4-fluoro, 4-methyl) lack the electronic effects of the meta-trifluoromethyl group, which could influence target binding .

- Industrial vs. Research Use : The methylsulfanyl analog (CAS 306980-30-3) is marketed for industrial applications, whereas the target compound’s allylsulfanyl group may position it for pharmacological exploration .

Q & A

Q. How to design structure-activity relationship (SAR) studies for derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.